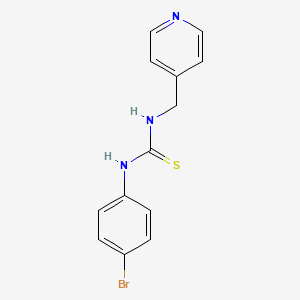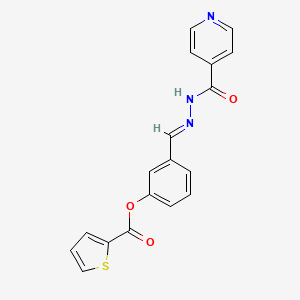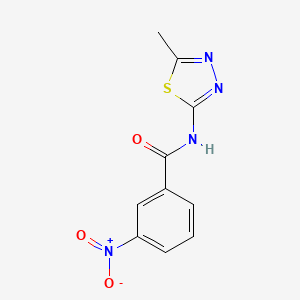![molecular formula C15H14O4 B5729439 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as HMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound can induce differentiation in cancer cells, leading to their growth arrest and eventual death. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer treatment, this compound has also been studied for its potential applications in other areas, such as wound healing, bone regeneration, and neuroprotection. Studies have shown that this compound can promote the growth and differentiation of various cell types, leading to improved tissue regeneration and repair.
作用機序
The mechanism of action of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid is complex and not fully understood. However, it is believed that this compound exerts its effects through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound has been shown to modulate the expression of various genes involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce cell differentiation, leading to the formation of more specialized cell types. Additionally, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. This compound has also been shown to modulate the expression of various genes involved in inflammation and immune function.
実験室実験の利点と制限
One of the main advantages of using 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its ability to induce cell differentiation, which can be useful for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid. One area of interest is the development of new cancer treatments that incorporate this compound. Additionally, there is interest in using this compound for tissue engineering and regenerative medicine applications, such as bone and cartilage repair. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
合成法
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized in a few different ways, but the most common method involves the reaction between salicylic acid and formaldehyde in the presence of a catalyst. This reaction results in the formation of this compound, which can then be isolated and purified through various techniques.
特性
IUPAC Name |
4-[[2-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUZONUMKKFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)




